![molecular formula C14H21N3O2S2 B5784876 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is used in scientific research for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been reported to inhibit the activity of dipeptidyl peptidase-4, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, it has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In diabetes, it has been reported to increase insulin secretion and improve glucose uptake by skeletal muscle cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide for different diseases. Finally, the development of more potent and selective analogs of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes, it has been reported to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c15-21(18,19)13-7-5-11(6-8-13)9-10-16-14(20)17-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORFCRFVVAXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{2-[(Cyclopentylcarbamothioyl)amino]ethyl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

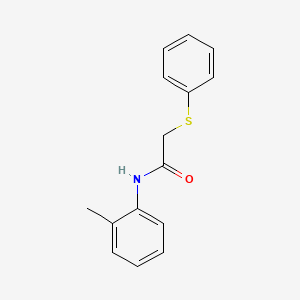
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
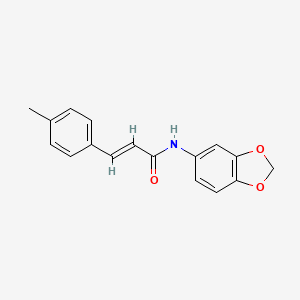
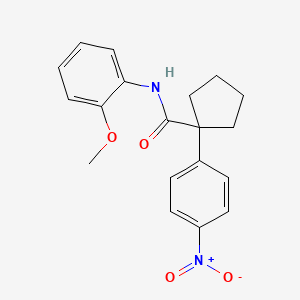
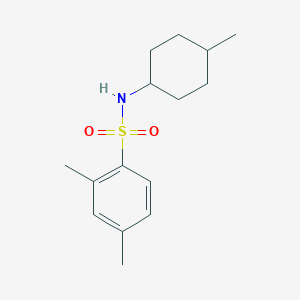
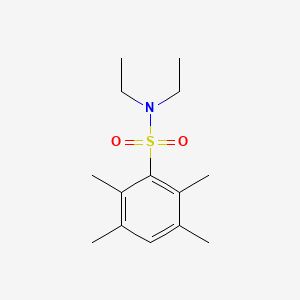
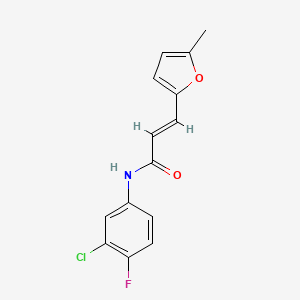
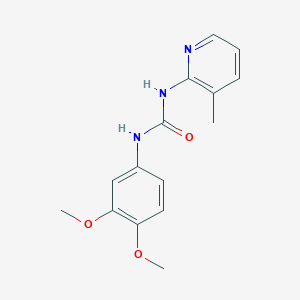
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
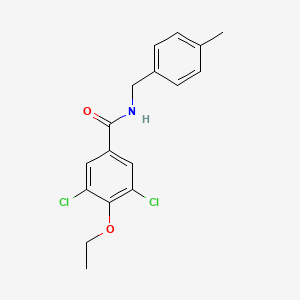
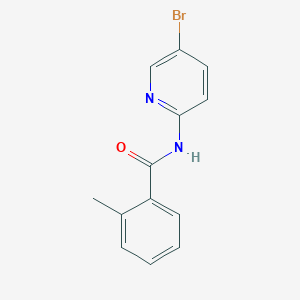
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)